molecular formula C13H18ClNO2 B2865477 2-chloro-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)acetamide CAS No. 1155499-16-3

2-chloro-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)acetamide

Cat. No.: B2865477
CAS No.: 1155499-16-3
M. Wt: 255.74
InChI Key: IFFPFEMDSDPIPJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)acetamide is a chemical compound with the CAS Number 1155499-16-3 and a molecular formula of C13H18ClNO2. It has a molecular weight of 255.74 g/mol . This acetamide derivative features a benzofuran core structure, which is a common scaffold in medicinal chemistry and chemical research. The specific research applications, biological activity, and mechanism of action for this compound are areas of ongoing investigation and are not fully characterized in the available scientific literature. Researchers are exploring its potential as a building block for the synthesis of more complex molecules or as a candidate for screening in various pharmacological assays. Its structural features make it a compound of interest for further study in chemical and biological research. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-8-4-9-10(15-12(16)7-14)5-13(2,3)6-11(9)17-8/h4,10H,5-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFPFEMDSDPIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CC(CC2NC(=O)CCl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic System and Substituent Effects

  • Benzofuran vs. Pyridine/Quinazoline Systems: The target compound’s benzofuran core differs from pyridine-based analogs (e.g., 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide in ) and quinazoline derivatives (e.g., 2-chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide in ).
  • Substituent Influence: The 2,6,6-trimethyl groups on the benzofuran ring increase steric bulk and lipophilicity, which may affect membrane permeability.

Research Implications and Gaps

  • The benzofuran core in the target compound offers a unique scaffold for drug design, combining rigidity and moderate polarity. However, empirical data on its synthesis efficiency, solubility, and biological activity are lacking.
  • Comparative studies with pyridine or quinazoline analogs suggest that substituting the benzofuran oxygen with nitrogen could alter target selectivity, while modifying substituents (e.g., introducing sulfonamides) may enhance solubility .

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